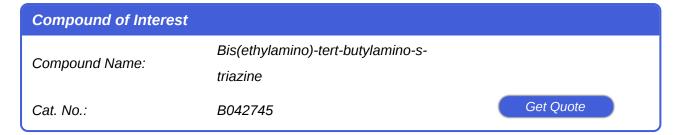


# Environmental fate and transport of Bis(ethylamino)-tert-butylamino-s-triazine

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An In-depth Technical Guide to the Environmental Fate and Transport of Terbuthylazine

#### Introduction

Terbuthylazine, chemically known as N2-tert-butyl-6-chloro-N4-ethyl-1,3,5-triazine-2,4-diamine, is a selective herbicide belonging to the s-triazine class. It is widely utilized for the pre- and post-emergence control of a broad spectrum of annual grasses and broadleaf weeds in various crops, including maize, sorghum, and sugarcane, as well as in forestry.[1] Following the restriction and ban of atrazine in several regions, the use of terbuthylazine has increased, making a thorough understanding of its environmental behavior—its fate and transport—critical for assessing its ecological impact and ensuring water safety.[2][3]

This technical guide provides a comprehensive overview of the environmental fate and transport of terbuthylazine, synthesizing data on its physicochemical properties, degradation pathways, and mobility in soil and water systems. It is intended for researchers, environmental scientists, and regulatory professionals.

## **Physicochemical Properties**

The environmental behavior of a pesticide is fundamentally governed by its physicochemical properties. These characteristics determine its solubility in water, its potential to volatilize, and its affinity for soil particles, thereby influencing its persistence and mobility. The key properties of terbuthylazine are summarized below.



Table 1: Physicochemical Properties of Terbuthylazine

Property	Value	Reference(s)
Molecular Formula	C <sub>9</sub> H <sub>16</sub> CIN <sub>5</sub>	[4][5]
Molar Mass	229.71 g/mol	[4][5]
Water Solubility	5.0 - 9.0 mg/L (at 20-25°C)	[4]
Log K_ow_ (Octanol-Water Partition Coefficient)	3.1 - 3.4	[4]
Vapor Pressure	6.75 x 10 <sup>-7</sup> mm Hg (at 25°C)	[4]
Henry's Law Constant	2.3 x 10 <sup>-8</sup> atm·m³/mol	[4]

| pKa | 2.0 (weak base) |[4] |

The low water solubility and moderate octanol-water partition coefficient (Log K\_ow\_) suggest that terbuthylazine has a tendency to partition from water into organic phases, such as soil organic matter. Its very low vapor pressure and Henry's Law constant indicate that volatilization from soil or water surfaces is not a significant dissipation pathway.[4]

#### **Environmental Degradation**

Degradation is a key process that determines the persistence of terbuthylazine in the environment. It can occur through biotic (microbial) and abiotic (chemical) pathways.

#### **Biotic Degradation**

The primary mechanism for terbuthylazine degradation in soil and aquatic systems is microbial metabolism.[1] Various bacteria and fungi are capable of breaking down s-triazine herbicides. [1] The rate of degradation is heavily influenced by environmental conditions such as temperature, moisture content, pH, aeration, and the abundance of active microbial populations.[1][2]

The main metabolic pathways include:



- N-Dealkylation: This is a prominent pathway where the ethyl or tert-butyl group is cleaved from the triazine ring. The most frequently detected major metabolite is desethylterbuthylazine (DET), which is more mobile than the parent compound.[2][6][7]
- Dechlorination-Hydroxylation: The chlorine atom on the triazine ring is substituted with a
  hydroxyl group, forming hydroxy-terbuthylazine. This process significantly reduces the
  herbicidal activity.[1][7]
- Ring Cleavage: Following initial transformations, microorganisms can cleave the triazine ring, leading to complete mineralization into carbon dioxide and other simple molecules.[1]

Primary microbial degradation pathways of Terbuthylazine.

#### **Abiotic Degradation**

- Photolysis: Photodegradation can occur on soil surfaces and in clear, shallow water bodies.
   However, terbuthylazine is generally stable to aqueous photolysis, with a reported half-life greater than 40 days in natural sunlight.[4][8]
- Hydrolysis: Chemical hydrolysis is not considered a major degradation pathway under typical environmental pH conditions (5-9), with half-lives reported to be between 73 and 205 days.
   [4]

## **Environmental Transport and Mobility**

The movement of terbuthylazine from its application site is primarily dictated by its interaction with soil and water.

Environmental fate and transport pathways of Terbuthylazine.

## **Adsorption and Leaching in Soil**

Terbuthylazine exhibits low to moderate mobility in soil.[4] Adsorption to soil particles is a key process that limits its movement. The strength of adsorption is positively correlated with the soil's organic matter and clay content.[1][9]

Table 2: Soil Adsorption and Mobility of Terbuthylazine



Parameter	Value	Interpretation	Reference(s)
K_oc_ (Organic Carbon-Normalized Adsorption Coefficient)	151 - 514 L/kg	Low to Moderate Adsorption	[4]

| Mobility Classification | Slightly to Moderately Mobile | Potential for leaching is soil-dependent |[4][5] |

While terbuthylazine itself has moderate leaching potential, its major metabolite, desethylterbuthylazine (DET), is more polar and less strongly adsorbed to soil, posing a greater risk of transport to groundwater.[2][6] Consequently, both compounds are often monitored in groundwater as indicators of contamination from terbuthylazine use.[2][3]

#### Persistence in the Environment

The persistence of terbuthylazine is variable and site-specific. In field studies, its dissipation half-life (DT<sub>50</sub>) can range significantly, reflecting the diverse environmental conditions that influence its degradation rate.

Table 3: Environmental Persistence of Terbuthylazine

Compartment	Half-Life (DT50)	Conditions	Reference(s)
Soil (Field)	6.5 - 149 days	Varies with soil type, climate, microbial activity	[4][10]
Water (Hydrolysis)	73 days (pH 5)	Abiotic degradation	[4]
	205 days (pH 7)	Abiotic degradation	[4]

| | 194 days (pH 9) | Abiotic degradation |[4] |

### **Key Experimental Protocols**



Assessing the environmental fate of terbuthylazine requires standardized laboratory and field experiments. Below are outlines of key methodologies.

## Soil Adsorption/Desorption (Batch Equilibrium Method - OECD 106)

This protocol determines the soil-water distribution coefficient (K\_d\_) and the organic carbon-normalized coefficient (K oc ) of terbuthylazine.

- Preparation: A stock solution of terbuthylazine (often <sup>14</sup>C-labeled) is prepared. Soil samples
  with varying organic matter content are air-dried and sieved.
- Equilibration: Soil is mixed with a terbuthylazine solution of known concentration in a centrifuge tube. The slurry is agitated (e.g., shaken) for a defined period (typically 24-48 hours) at a constant temperature to reach equilibrium.
- Separation: The soil and aqueous phases are separated by centrifugation.
- Analysis: The concentration of terbuthylazine remaining in the aqueous phase is measured using High-Performance Liquid Chromatography (HPLC) or Liquid Scintillation Counting (for radiolabeled compounds).
- Calculation: The amount of terbuthylazine adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. K\_d\_ is calculated as the ratio of the concentration in soil to the concentration in water. K\_oc\_ is then derived by normalizing K\_d\_ to the soil's organic carbon content.

## Analyte Extraction and Quantification from Environmental Samples

Accurate quantification of terbuthylazine and its metabolites in soil and water is essential for monitoring and fate studies.

General workflow for Terbuthylazine residue analysis.

 Sample Preparation: Soil samples are homogenized and sieved. Water samples may be filtered.



#### Extraction:

- Soil: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly used. It involves an extraction with acetonitrile followed by a salting-out step and cleanup using dispersive solid-phase extraction (d-SPE).[11]
- Water: Solid-Phase Extraction (SPE) is a standard technique. The water sample is passed through a cartridge containing a sorbent (e.g., Oasis HLB) that retains the analytes. The analytes are then eluted with a small volume of an organic solvent.[12]
- Analysis: The final extract is analyzed using instrumental methods.
  - High-Performance Liquid Chromatography (HPLC): Often coupled with a UV detector,
     HPLC is used for separation and quantification. A C18 column is typically employed with a mobile phase of acetonitrile and water.[11][13]
  - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers higher sensitivity and selectivity, allowing for the simultaneous detection of the parent compound and its metabolites at very low concentrations (trace levels).[14]

#### Conclusion

The environmental fate of terbuthylazine is characterized by moderate persistence in soil and water, with microbial degradation being the primary dissipation pathway. Its mobility is generally low to moderate, highly dependent on soil composition, particularly organic matter content. While terbuthylazine itself shows a limited tendency to leach, its primary and more mobile metabolite, desethylterbuthylazine (DET), poses a more significant risk for groundwater contamination. Due to its persistence and potential for transport, particularly in vulnerable soil types, careful management and monitoring of terbuthylazine are necessary to mitigate its environmental impact.

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